molecular formula C10H11N3O B2549325 4-benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 90840-19-0

4-benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2549325
CAS No.: 90840-19-0
M. Wt: 189.218
InChI Key: MXIQZWYHVWJYIP-UHFFFAOYSA-N
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Description

4-Benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with methyl isocyanate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-Benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-propoxy-1,2,4-triazol-5-one
  • 3-Nitro-1,2,4-triazol-5-one
  • 4,5-Dihydro-1H-1,2,4-triazol-5-one derivatives

Uniqueness

4-Benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other triazole derivatives, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-benzyl-3-methyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-8-11-12-10(14)13(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIQZWYHVWJYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90840-19-0
Record name 4-benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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